3-Bromo-1H-indazole-5-carbaldehyde
Overview
Description
3-Bromo-1H-indazole-5-carbaldehyde is a brominated indazole derivative with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol. This compound is characterized by the presence of a bromine atom at the 3-position and a formyl group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Bromination of Indazole: The compound can be synthesized by the bromination of 1H-indazole using bromine in the presence of a suitable catalyst such as ferric chloride (FeCl3).
Formylation Reaction: The formyl group can be introduced using reagents like formic acid or formyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and formylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of 3-bromo-1H-indazole-5-carboxylic acid.
Substitution: Substitution reactions at the bromine position can lead to the formation of different brominated indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.
Major Products Formed:
Oxidation Products: Indazole-5-carboxylic acids and their derivatives.
Reduction Products: 3-Bromo-1H-indazole-5-carboxylic acid.
Substitution Products: Various azides, amines, and other substituted indazoles.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of covalent bonds, which can lead to changes in the function or activity of the interacting biomolecules .
Cellular Effects
Indazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific structure of the indazole derivative and the type of cells involved .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Scientific Research Applications
3-Bromo-1H-indazole-5-carbaldehyde is utilized in various scientific research fields due to its biological activity and structural versatility. It is used in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the biological activity of indazole derivatives, including their potential as enzyme inhibitors.
Medicine: Investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation.
Industry: Developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-1H-indazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and modulating biological processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives synthesized from this compound.
Comparison with Similar Compounds
3-Bromo-1H-indazole-5-carbaldehyde is compared with other similar compounds, such as:
5-Bromo-1H-indazole-3-carbaldehyde: Similar structure but different positions of bromine and formyl groups.
6-Bromo-1H-indazole-3-carbaldehyde: Another positional isomer with bromine and formyl groups in different positions.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other indazole derivatives.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for the synthesis of complex molecules and the study of biological processes.
Properties
IUPAC Name |
3-bromo-2H-indazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUXQTDSLDFUQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672253 | |
Record name | 3-Bromo-2H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-08-3 | |
Record name | 3-Bromo-1H-indazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1086391-08-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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